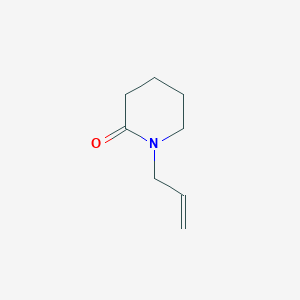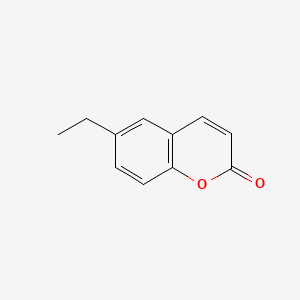
1-(Prop-2-en-1-yl)piperidin-2-one
Overview
Description
1-(Prop-2-en-1-yl)piperidin-2-one is an organic compound with the molecular formula C8H13NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features an allyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential interactions with biological targets. The exact mechanism of how this compound interacts with its targets and the resulting changes are areas for future research.
Biochemical Pathways
Given the broad application of piperidine derivatives in pharmaceuticals , it is likely that this compound could influence multiple pathways
Result of Action
As a piperidine derivative, it may have potential pharmacological applications , but the specific results of its action require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-en-1-yl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with an allyl halide under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{Allyl Halide} \rightarrow \text{this compound} ]
Another method involves the use of microwave irradiation to facilitate the reaction between piperidine and an allyl ketone. This solvent-free and catalyst-free approach offers a more environmentally friendly alternative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where piperidine and allyl halides are reacted under controlled conditions. The reaction mixture is then purified using distillation or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated piperidinone derivatives.
Substitution: Various substituted piperidinone derivatives.
Scientific Research Applications
1-(Prop-2-en-1-yl)piperidin-2-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)piperidin-2-one: This compound features a propynyl group instead of an allyl group and exhibits different reactivity and applications.
1-(Piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but with different substituents, leading to variations in its chemical behavior and uses.
Uniqueness: 1-(Prop-2-en-1-yl)piperidin-2-one is unique due to its specific allyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
1-prop-2-enylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-6-9-7-4-3-5-8(9)10/h2H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSRRDYQKDGLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517787 | |
| Record name | 1-(Prop-2-en-1-yl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28737-46-4 | |
| Record name | 1-(Prop-2-en-1-yl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)









![(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3050719.png)



